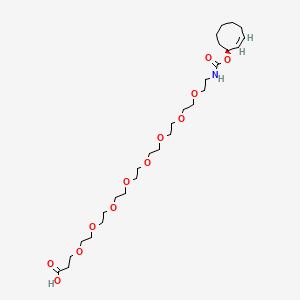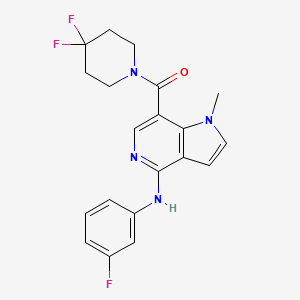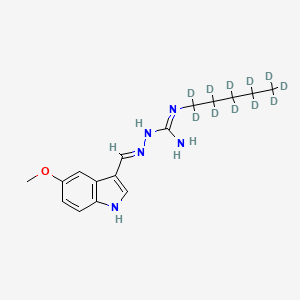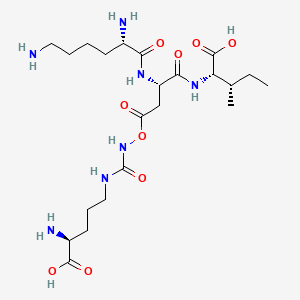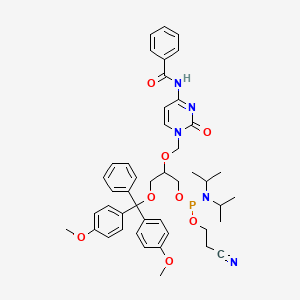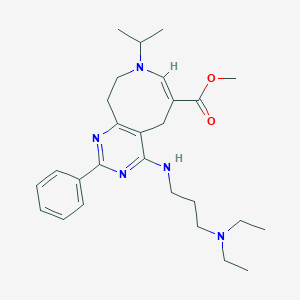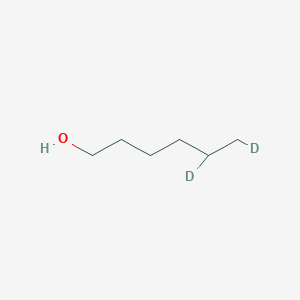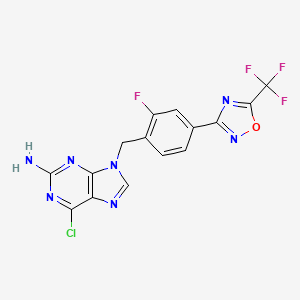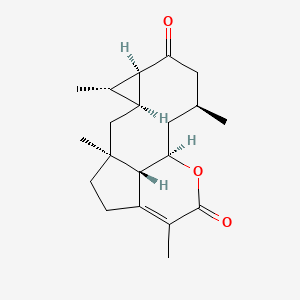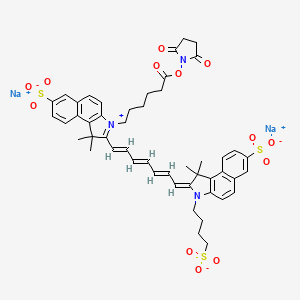
Disulfo-ICG-NHS (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfo-ICG-NHS (disodium) is a fluorescent dye widely used in scientific research. It is known for its ability to label and visualize biological molecules, making it a valuable tool in various fields such as chemistry, biology, and medicine . The molecular formula of Disulfo-ICG-NHS (disodium) is C₄₉H₅₁N₃Na₂O₁₃S₃, and it has a molecular weight of 1032.12 g/mol .
Vorbereitungsmethoden
The synthesis of Disulfo-ICG-NHS (disodium) involves the reaction of indocyanine green with N-hydroxysulfosuccinimide (Sulfo-NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an aqueous buffer solution at a pH range of 4.5-7.2 . The resulting product is a semi-stable NHS ester, which can then be reacted with primary amines to form amide crosslinks .
Analyse Chemischer Reaktionen
Disulfo-ICG-NHS (disodium) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds . Common reagents used in these reactions include EDC and Sulfo-NHS. The reaction conditions typically involve an aqueous buffer solution at a pH range of 7-8 . The major product formed from these reactions is a fluorescently labeled molecule, which can be used for various imaging applications .
Wissenschaftliche Forschungsanwendungen
Disulfo-ICG-NHS (disodium) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Disulfo-ICG-NHS (disodium) involves the formation of a covalent bond between the NHS ester group and primary amines on the target molecule. This reaction results in the formation of a stable amide bond, which allows the fluorescent dye to be permanently attached to the target molecule . The fluorescent properties of the dye enable the visualization of the labeled molecules under appropriate imaging conditions .
Vergleich Mit ähnlichen Verbindungen
Disulfo-ICG-NHS (disodium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
Indocyanine green: A parent compound of Disulfo-ICG-NHS (disodium) with similar fluorescent properties but lower water solubility.
N-hydroxysuccinimide (NHS): Another reagent used in similar labeling reactions but with lower water solubility compared to Sulfo-NHS.
Disulfo-ICG-NHS (disodium) stands out due to its enhanced water solubility and stability, making it a preferred choice for various imaging and labeling applications .
Eigenschaften
Molekularformel |
C49H51N3Na2O13S3 |
|---|---|
Molekulargewicht |
1032.1 g/mol |
IUPAC-Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C49H53N3O13S3.2Na/c1-48(2)41(50(28-12-8-11-17-45(55)65-52-43(53)26-27-44(52)54)39-24-18-33-31-35(67(59,60)61)20-22-37(33)46(39)48)15-9-6-5-7-10-16-42-49(3,4)47-38-23-21-36(68(62,63)64)32-34(38)19-25-40(47)51(42)29-13-14-30-66(56,57)58;;/h5-7,9-10,15-16,18-25,31-32H,8,11-14,17,26-30H2,1-4H3,(H2-,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2 |
InChI-Schlüssel |
HWNPPMDOLGBDCG-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)

